BRAF V600E Cellular Anti-Proliferative Activity – Direct Comparison with 2,3-Difluoro and 2,4-Difluoro Analogs in A375 Melanoma Cells
The target compound (reported as BDBM50462187 / CHEMBL4242050) inhibits BRAF V600E-driven proliferation of A375 melanoma cells with an IC₅₀ of 2.30 µM [1]. In the identical assay, the 2,3-difluorophenyl analog (BDBM50462182 / CHEMBL4247506) shows an IC₅₀ of 10 µM, and the 2,4-difluorophenyl analog (BDBM50462188 / CHEMBL4248365) also exhibits an IC₅₀ of 10 µM [1]. The 4.3-fold potency advantage is directly attributable to the 3-fluoro-4-methoxy substitution geometry of the title compound.
| Evidence Dimension | Anti-proliferative potency in BRAF V600E mutant A375 cells (96 h MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 µM (BDBM50462187 / CHEMBL4242050) |
| Comparator Or Baseline | Comparator 1: 2,3-difluorophenyl analog (BDBM50462182) IC₅₀ = 10 µM. Comparator 2: 2,4-difluorophenyl analog (BDBM50462188) IC₅₀ = 10 µM |
| Quantified Difference | 4.3-fold more potent than the closest difluoro analogs |
| Conditions | Human A375 melanoma cell line, 96 h incubation, MTT readout; all compounds tested in the same assay batch |
Why This Matters
Demonstrates that the 3-fluoro-4-methoxy substitution is not interchangeable with difluoro isomers; researchers requiring BRAF V600E cellular activity must select the specific substitution pattern of the title compound to avoid a 4-fold loss in potency.
- [1] BindingDB. (n.d.). ChEMBL_1773012 (CHEMBL4230004) – Inhibition of BRAF V600E mutant in human A375 cells assessed as reduction in cell proliferation incubated for 96 h by MTT assay. IC₅₀ values for BDBM50462187 (2.30 µM), BDBM50462182 (10 µM), and BDBM50462188 (10 µM). Retrieved from http://ww.bindingdb.org View Source
